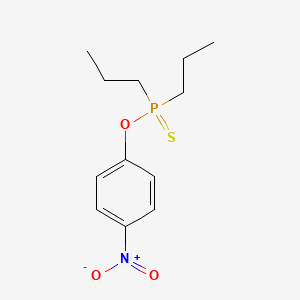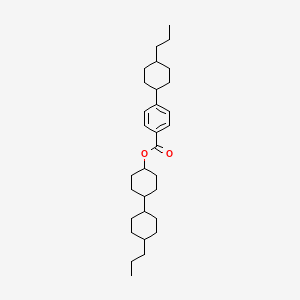
trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate: is a complex organic compound known for its unique structural properties It is characterized by the presence of bicyclohexyl and cyclohexyl groups, which contribute to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the bicyclohexyl and cyclohexyl precursors, followed by their coupling to form the final product. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as toluene and dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance efficiency and consistency. Safety measures are crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific temperatures, pressures, and pH levels to optimize the reaction rates and yields. Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying membrane dynamics and protein-lipid interactions.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to modulate biological pathways and influence cellular processes. For example, it may bind to specific receptors and alter their activity, leading to changes in signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- trans,trans-4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl
Uniqueness
Compared to similar compounds, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzo
Propiedades
Número CAS |
86603-66-9 |
|---|---|
Fórmula molecular |
C31H48O2 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
[4-(4-propylcyclohexyl)cyclohexyl] 4-(4-propylcyclohexyl)benzoate |
InChI |
InChI=1S/C31H48O2/c1-3-5-23-7-11-25(12-8-23)27-15-17-29(18-16-27)31(32)33-30-21-19-28(20-22-30)26-13-9-24(6-4-2)10-14-26/h15-18,23-26,28,30H,3-14,19-22H2,1-2H3 |
Clave InChI |
DHCXQHKQRVGHAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


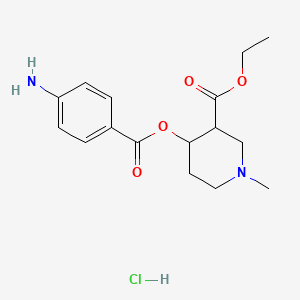
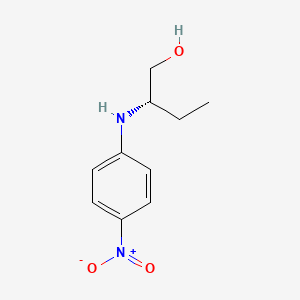
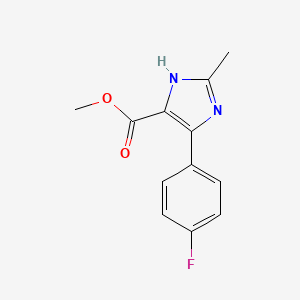


![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
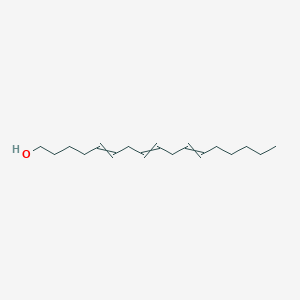
![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)

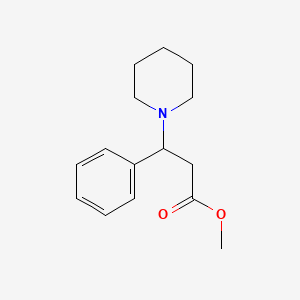
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
